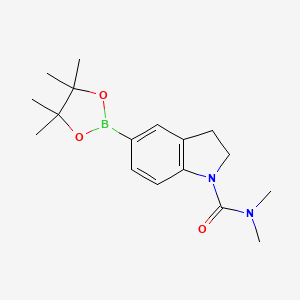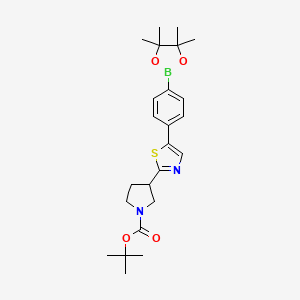
5-Iodo-2-phenylquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of an iodine atom at the 5-position and a phenyl group at the 2-position of the quinoline ring enhances the compound’s chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-phenylquinoline-4-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-phenylquinoline-4-carboxylic acid. This can be achieved through the Friedländer synthesis, which involves the condensation of aniline with a β-keto ester in the presence of a Lewis acid catalyst.
Iodination: The introduction of the iodine atom at the 5-position is achieved through an electrophilic iodination reaction. This step involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
化学反応の分析
Types of Reactions
5-Iodo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The phenyl group at the 2-position can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, and organometallic reagents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 5-azido-2-phenylquinoline-4-carboxylic acid and 5-cyano-2-phenylquinoline-4-carboxylic acid.
Oxidation and Reduction: Products include quinoline-4-carboxylic acid derivatives with varying oxidation states.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
科学的研究の応用
5-Iodo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives with diverse biological activities.
作用機序
The mechanism of action of 5-iodo-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells. The presence of the iodine atom enhances the compound’s binding affinity to the active site of the enzyme, leading to increased inhibitory activity.
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the iodine atom at the 5-position, resulting in different chemical reactivity and biological activity.
5-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.
5-Chloro-2-phenylquinoline-4-carboxylic acid: Contains a chlorine atom at the 5-position, affecting its chemical and biological properties.
Uniqueness
The presence of the iodine atom at the 5-position of 5-iodo-2-phenylquinoline-4-carboxylic acid makes it unique compared to other similar compounds. The iodine atom enhances the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for medicinal chemistry and biological research.
特性
分子式 |
C16H10INO2 |
|---|---|
分子量 |
375.16 g/mol |
IUPAC名 |
5-iodo-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10INO2/c17-12-7-4-8-13-15(12)11(16(19)20)9-14(18-13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
InChIキー |
XFQAVUNRBCBZFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)I)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


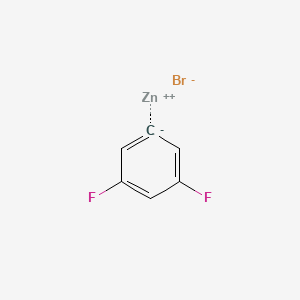
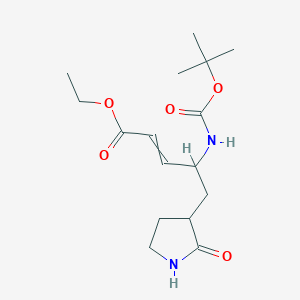


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)

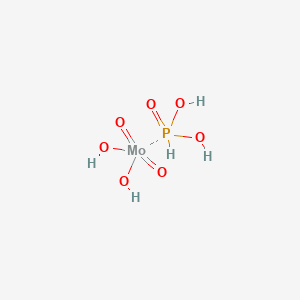
![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)
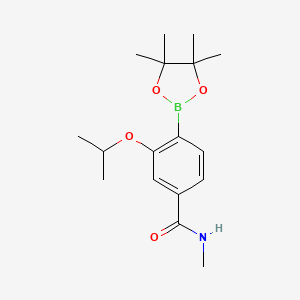

![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)

